molecular formula C10H11F3OS B2383828 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol CAS No. 1555441-19-4

1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol

Cat. No.: B2383828
CAS No.: 1555441-19-4
M. Wt: 236.25
InChI Key: JISKIXBDOMOUGN-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C10H11F3OS and a molecular weight of 236.25 g/mol . This compound features a trifluoromethyl group, an ethylsulfanyl group, and a phenyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-(ethylsulfanyl)benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can further reduce the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The ethylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
  • 1-[4-(Propylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
  • 1-[4-(Butylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol

Uniqueness

1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the ethylsulfanyl group provides unique reactivity compared to its methyl, propyl, and butyl analogs .

Properties

IUPAC Name

1-(4-ethylsulfanylphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISKIXBDOMOUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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